2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
CAS No.: 2034468-29-4
Cat. No.: VC11811255
Molecular Formula: C12H14BrNO4S3
Molecular Weight: 412.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034468-29-4 |
|---|---|
| Molecular Formula | C12H14BrNO4S3 |
| Molecular Weight | 412.3 g/mol |
| IUPAC Name | 5-bromo-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C12H14BrNO4S3/c13-11-3-4-12(20-11)21(16,17)14-8-9(18-6-5-15)10-2-1-7-19-10/h1-4,7,9,14-15H,5-6,8H2 |
| Standard InChI Key | NENUFMVDXHYTRA-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO |
| Canonical SMILES | C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)OCCO |
Introduction
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is an organosulfur compound that has garnered significant attention in scientific research due to its complex structure and potential applications in various fields. This compound features a molecular formula of C12H14BrNO4S3 and a molecular weight of approximately 412.3 g/mol . The presence of a bromine atom and a sulfonamide group on the thiophene ring enhances its reactivity and biological activity.
Synthesis Methods
The synthesis of 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps. The process may start with the reaction of 2-bromoethyl ethyl ether with 2-thiophen-2-yl-1-ethanol in the presence of a base like potassium carbonate to form an intermediate. This intermediate is then reacted with 5-bromothiophene-2-sulfonyl chloride at room temperature to yield the final product, which is purified using techniques such as column chromatography.
Biological Activities and Potential Applications
Preliminary studies suggest that 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol exhibits notable biological activities. The sulfonamide group may confer antimicrobial properties by interfering with bacterial folic acid synthesis pathways. Additionally, compounds containing thiophene rings often demonstrate anti-inflammatory and anticancer activities, making this compound a potential candidate for further pharmacological research.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Inhibition of bacterial growth |
| Anti-inflammatory | Treatment of inflammatory conditions |
| Anticancer | Potential anticancer therapies |
Interaction Studies and Mechanism of Action
Interaction studies reveal that 2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol may interact with various biological targets, including enzymes involved in metabolic pathways and receptors mediating cellular responses. Investigations into its binding affinity and specificity are crucial for understanding its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
2-[2-(5-bromothiophene-2-sulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is distinct from its analogs due to its combination of a brominated thiophene and a sulfonamide group along with an ethoxy linkage. This multifaceted structure enhances its reactivity and biological profile compared to simpler compounds like 5-bromothiophene-2-sulfonamide and thiophene-2-sulfonamide.
| Compound | Structure Features | Unique Attributes |
|---|---|---|
| 5-Bromothiophene-2-sulfonamide | Contains bromothiophene and sulfonamide | Lacks ethoxy group |
| Thiophene-2-sulfonamide | Similar structure without bromine | Does not have bromine substitution |
| 2-(5-Chlorothiophene-2-sulfonamido)acetic acid | Chlorine instead of bromine | Different halogen affects reactivity |
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